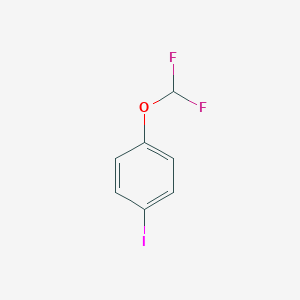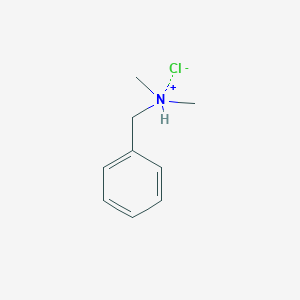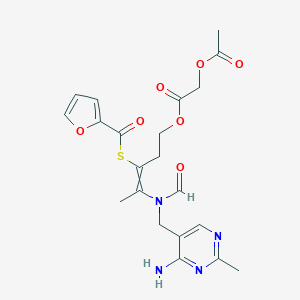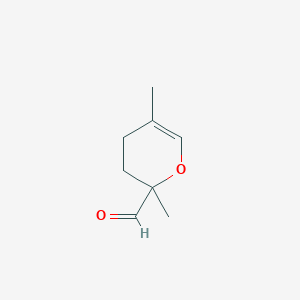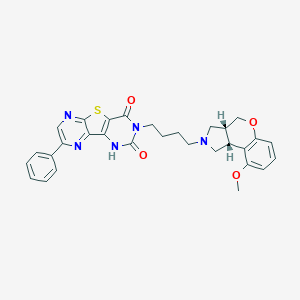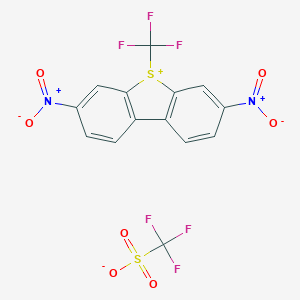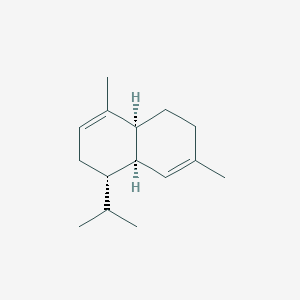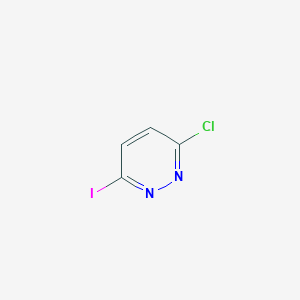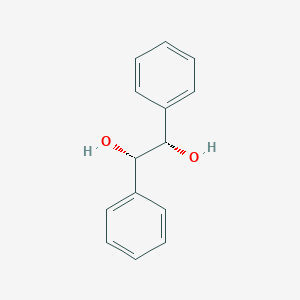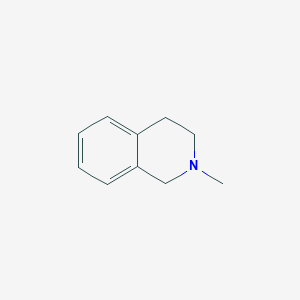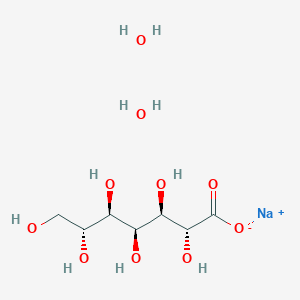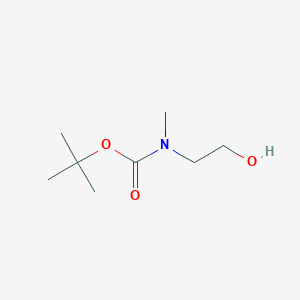
N-Boc-N-metil-aminoetanol
Descripción general
Descripción
N-Boc-N-methyl-aminoethanol, also known as N-(tert-Butoxycarbonyl)-N-methylethanolamine, is an organic compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . It is commonly used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound appears as a colorless to pale yellow liquid and is slightly soluble in water but more soluble in organic solvents like chloroform and methanol .
Aplicaciones Científicas De Investigación
N-Boc-N-methyl-aminoethanol is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions on other functional groups without interference.
Peptide Synthesis: The compound is used in the synthesis of peptides, where the Boc group protects the amine functionality during the coupling of amino acids.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Mecanismo De Acción
N-Boc-N-methyl-aminoethanol, also known as tert-Butyl (2-hydroxyethyl)(methyl)carbamate, is a chemical compound with the molecular formula C8H17NO3 . This compound is primarily used as a protecting group for amines in organic synthesis .
Target of Action
The primary target of N-Boc-N-methyl-aminoethanol is amines . It protects amines as less reactive carbamates in organic synthesis .
Mode of Action
The compound acts by protecting amines through the formation of carbamates. The main method of Boc protection is the use of Boc anhydride. The mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride .
Biochemical Pathways
The compound affects the biochemical pathways involving amines. By protecting amines as carbamates, it prevents them from reacting with other compounds in the system. This allows for selective reactions to occur in the presence of amines .
Pharmacokinetics
It’s known that the compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation .
Result of Action
The result of the action of N-Boc-N-methyl-aminoethanol is the formation of less reactive carbamates from amines. This allows for selective reactions to occur in the presence of amines .
Action Environment
The action of N-Boc-N-methyl-aminoethanol is influenced by the pH of the environment. The compound is resistant to basic conditions but can be removed with mild acid .
Métodos De Preparación
N-Boc-N-methyl-aminoethanol can be synthesized through the reaction of N-methyl ethanolamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction typically proceeds as follows:
Reactants: N-methyl ethanolamine and di-tert-butyl dicarbonate.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.
Procedure: The mixture is stirred at room temperature until the reaction is complete.
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N-Boc-N-methyl-aminoethanol undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common reagents and conditions used in these reactions include acids for deprotection, bases for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction and reagents used.
Comparación Con Compuestos Similares
N-Boc-N-methyl-aminoethanol can be compared with other similar compounds such as:
N-Boc-ethanolamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-Boc-N-methyl-ethylenediamine: Contains an additional ethylene bridge between the nitrogen atoms.
The uniqueness of N-Boc-N-methyl-aminoethanol lies in its specific structure, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amines are required.
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDSJHHLGFFVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337964 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57561-39-4 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
